

Physical and chemical properties of Cinnamtannin A2.

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Compound of Interest

Compound Name: Cinnamtannin A2

Cat. No.: B1257778

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An In-depth Technical Guide to Cinnamtannin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a naturally occurring A-type proanthocyanidin tetramer, a class of flavonoids found in various plants, including cinnamon and cocoa.[1][2] It is composed of four epicatechin units.[2] This complex polyphenol has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-diabetic, and nephroprotective effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **Cinnamtannin A2**, detailed experimental protocols for its study, and visualization of its known signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Cinnamtannin A2** is presented below.

Table 1: Physical and Chemical Properties of **Cinnamtannin A2**

Property	Value	Reference(s)
IUPAC Name	(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol	[2]
Synonyms	Cinnamtannin I, Epicatechin tetramer, Procyanidin Tetramer EEEE	[2][4][5]
CAS Number	86631-38-1	[2][4]
Molecular Formula	C60H50O24	[2]
Molecular Weight	1155.02 g/mol	[2][4]
Appearance	White to light yellow solid	
Melting Point	Not available	[6]
Storage Temperature	-20°C	[4]

Table 2: Solubility of **Cinnamtannin A2**

Solvent	Solubility	Reference(s)
Ethanol	≥ 50 mg/mL	[1]
10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 1.25 mg/mL	[1]
10% EtOH >> 90% (20% SBE- β-CD in saline)	≥ 1.25 mg/mL	[1]

Table 3: Spectral Data of **Cinnamtannin A2**

Technique	Data	Reference(s)
¹ H NMR	Consistent with structure	
¹³ C NMR	Not available	
Mass Spectrometry	Consistent with structure	
UV-Vis	Not available	

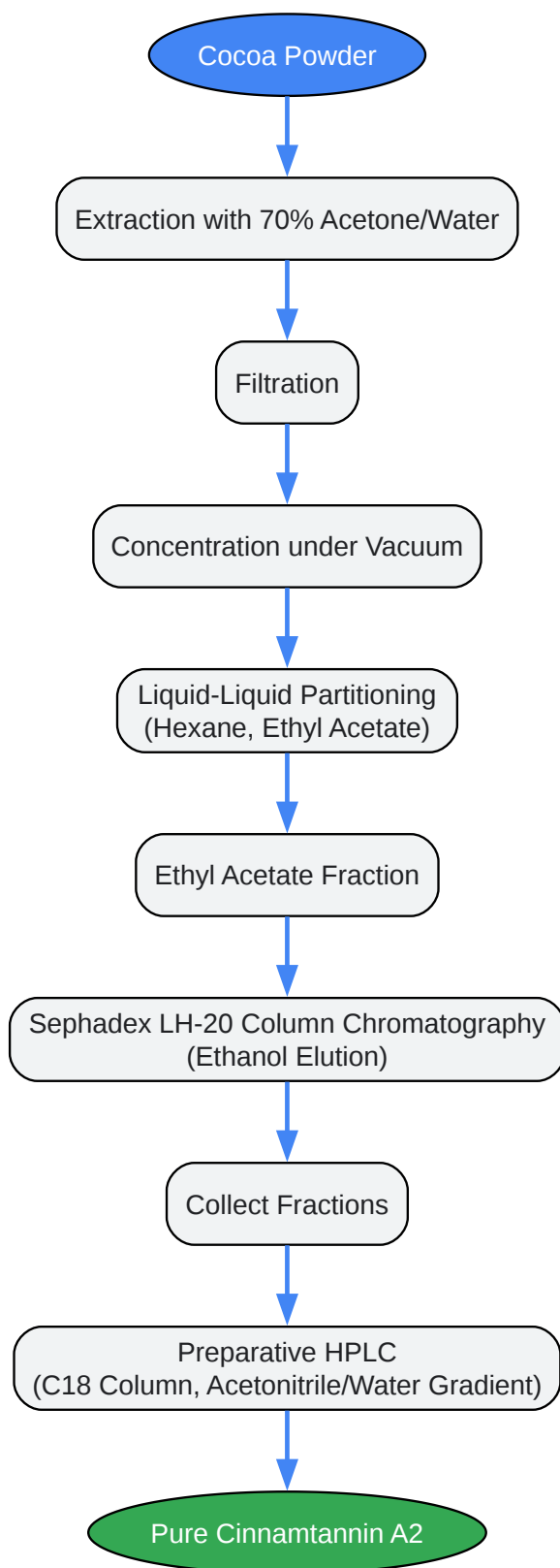
Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Cinnamtannin A2**.

Isolation and Purification of Cinnamtannin A2 from Theobroma cacao

This protocol is adapted from methods described for the isolation of proanthocyanidins from cocoa.[5][7]

Workflow for Isolation and Purification of **Cinnamtannin A2**



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Caption: Workflow for the isolation and purification of **Cinnamtannin A2**.

Protocol:

- Extraction:
 - Suspend cocoa powder in a 70:30 acetone/water solution (v/v) at a 1:10 solid-to-liquid ratio.
 - Stir the mixture at room temperature for 4 hours.
 - Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
 - Repeat the extraction process on the residue twice more.
 - Combine the filtrates and concentrate under reduced pressure at 40°C to remove the acetone.
- Liquid-Liquid Partitioning:
 - Wash the resulting aqueous extract with hexane to remove lipids.
 - Subsequently, partition the aqueous layer with ethyl acetate.
 - Collect the ethyl acetate fraction, which contains the proanthocyanidins.
- Sephadex LH-20 Column Chromatography:
 - Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of ethanol.
 - Load the sample onto a Sephadex LH-20 column pre-equilibrated with ethanol.
 - Elute the column with ethanol, collecting fractions.
 - Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing tetrameric proanthocyanidins.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Pool and concentrate the fractions containing **Cinnamtannin A2**.

- Perform final purification using a preparative HPLC system with a C18 column.
- Use a gradient elution system of acetonitrile and water (with 0.1% formic acid) to resolve **Cinnamtannin A2**.
- Collect the peak corresponding to **Cinnamtannin A2** and verify its purity by analytical HPLC and mass spectrometry.

In Vitro Antioxidant Activity Assessment

The antioxidant capacity of **Cinnamtannin A2** can be evaluated using the DPPH and ABTS radical scavenging assays.^{[8][9]}

DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of **Cinnamtannin A2** in methanol.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add 100 µL of various concentrations of **Cinnamtannin A2** to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay Protocol:

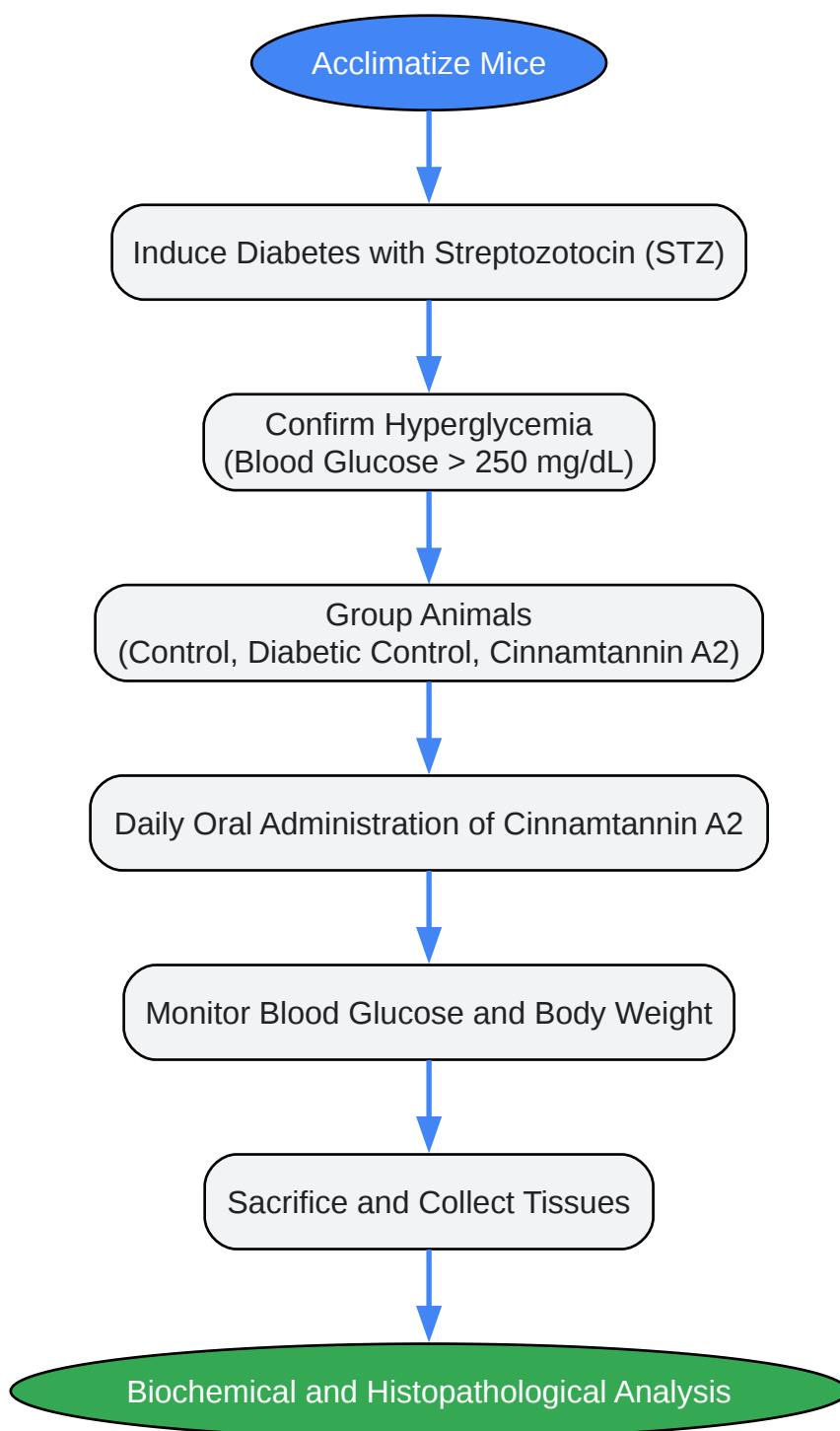
- Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add 10 μ L of various concentrations of **Cinnamtannin A2** to 190 μ L of the diluted ABTS•+ solution in a 96-well plate.
- Incubate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as described for the DPPH assay.

In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model

This protocol is based on established methods for inducing type 1 diabetes in mice to evaluate the anti-diabetic potential of compounds.[\[10\]](#)[\[11\]](#)

Workflow for In Vivo Anti-Diabetic Study



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Caption: Workflow for assessing the anti-diabetic activity of **Cinnamtannin A2**.

Protocol:

- Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
- Induction of Diabetes:
 - Administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5), at a dose of 150 mg/kg body weight.
 - Provide the mice with 10% sucrose solution for 24 hours after STZ injection to prevent hypoglycemia.
- Confirmation of Diabetes:
 - Measure blood glucose levels from the tail vein 72 hours after STZ injection.
 - Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
- Treatment:
 - Divide the diabetic mice into groups: a diabetic control group receiving vehicle and treatment groups receiving different doses of **Cinnamtannin A2** (e.g., 10, 20, 40 mg/kg) orally once daily for a specified period (e.g., 4 weeks).
 - Include a non-diabetic control group.
- Monitoring and Analysis:
 - Monitor body weight and fasting blood glucose levels weekly.
 - At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
 - Collect blood for biochemical analysis (insulin, HbA1c) and tissues (pancreas, liver, kidney) for histopathological examination.

Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to analyze the activation of the Akt/mTOR pathway.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol:

- Cell Culture and Treatment:
 - Culture appropriate cells (e.g., muscle cells, adipocytes) to 70-80% confluence.
 - Treat the cells with **Cinnamtannin A2** at various concentrations for the desired time.
- Protein Extraction:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Use a loading control like β -actin or GAPDH to normalize the results.

This protocol is for analyzing the activation of the Nrf2-Keap1 pathway, focusing on the nuclear translocation of Nrf2.[\[3\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol:

- Cell Culture and Treatment:

- Treat cells with **Cinnamtannin A2** as described above.
- Nuclear and Cytoplasmic Protein Extraction:
 - Use a commercial nuclear and cytoplasmic extraction kit or a manual protocol.
 - Briefly, lyse the cells in a hypotonic buffer to release cytoplasmic proteins.
 - Centrifuge to pellet the nuclei.
 - Lyse the nuclei with a high-salt nuclear extraction buffer.
- Western Blotting:
 - Perform SDS-PAGE and Western blotting as described for the Akt/mTOR pathway.
 - Probe the cytoplasmic and nuclear fractions with antibodies against Nrf2 and Keap1.
 - Use Lamin B1 as a nuclear marker and β -actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.

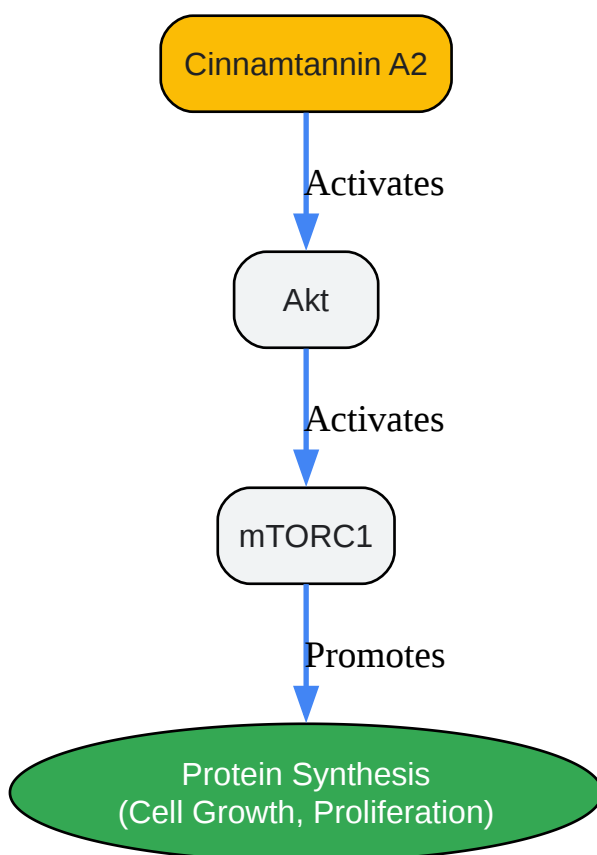
Signaling Pathways

Cinnamtannin A2 has been shown to modulate several key signaling pathways involved in cellular metabolism and stress response.

Akt/mTOR Signaling Pathway

Cinnamtannin A2 can activate the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and protein synthesis. This activation is particularly relevant to its effects on muscle metabolism.

Akt/mTOR Signaling Pathway



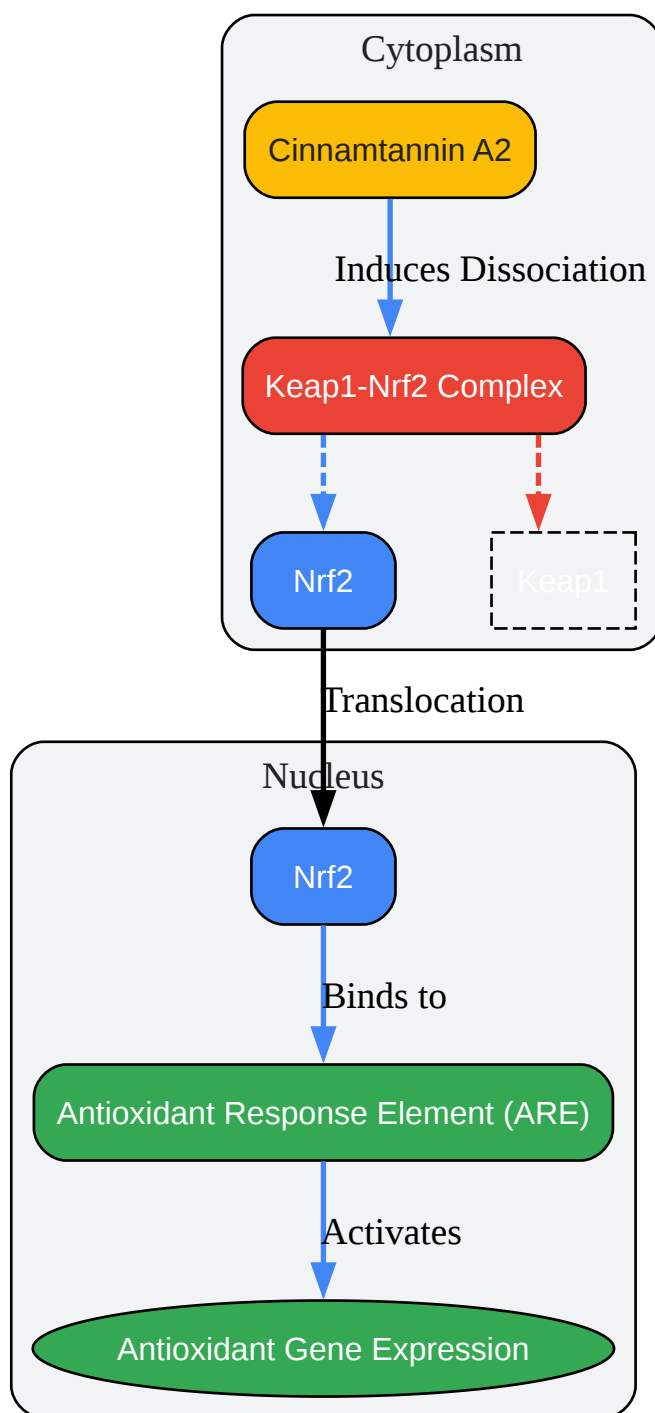
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Caption: **Cinnamtannin A2**-mediated activation of the Akt/mTOR signaling pathway.

Nrf2-Keap1 Signaling Pathway

Cinnamtannin A2 can induce the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress.

Nrf2-Keap1 Signaling Pathway



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Caption: **Cinnamtannin A2**-mediated activation of the Nrf2-Keap1 signaling pathway.

Conclusion

Cinnamtannin A2 is a promising bioactive compound with significant potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing its key properties and offering detailed experimental protocols for its further investigation. Future research should focus on elucidating the complete spectral characteristics of **Cinnamtannin A2**, exploring its bioavailability and metabolism, and conducting further preclinical and clinical studies to validate its therapeutic efficacy.

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